(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including a furan ring, a phenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the triazolothiazole core. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents or using microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods would be tailored to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the double bonds may produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(METHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(ETHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its triazolothiazole core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its ability to interact with certain biological targets, while the triazolothiazole core may confer stability and reactivity.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O3S/c1-3-10-24-14-8-5-13(6-9-14)17-20-19-22(21-17)18(23)16(26-19)11-15-7-4-12(2)25-15/h3-9,11H,1,10H2,2H3/b16-11- |
InChI Key |
HWFQZRVQZBYGTN-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2 |
Origin of Product |
United States |
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